molecular formula C23H23ClN2O3S B3607571 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide

Cat. No. B3607571
M. Wt: 443.0 g/mol
InChI Key: BLKWUVDLUFHZQH-UHFFFAOYSA-N
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Description

The compound is a type of sulfonamide, which is a group of compounds characterized by the presence of a sulfonyl functional group attached to two other groups. Sulfonamides are known for their various biological activities and are used in many pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a sulfonyl group (SO2) attached to a 4-chlorophenyl group, a 3,4-dimethylphenyl group, and a 2-methylphenyl group. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the sulfonyl group and the aromatic rings in this compound would likely contribute to its polarity and could affect properties like solubility and melting point .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Many sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by interfering with the production of folic acid, a nutrient necessary for bacterial growth .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as an antibiotic, future research could focus on testing its effectiveness against various types of bacteria .

properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-16-8-11-20(14-18(16)3)25-23(27)15-26(22-7-5-4-6-17(22)2)30(28,29)21-12-9-19(24)10-13-21/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKWUVDLUFHZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide
Reactant of Route 4
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide

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